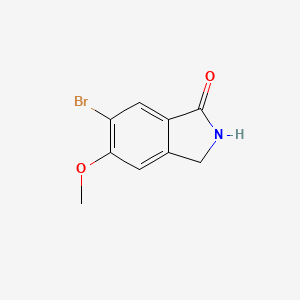

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-5-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCYRBWOLQWKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The predominant and well-documented method for synthesizing 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one involves electrophilic aromatic bromination of 5-methoxy-2,3-dihydro-isoindol-1-one. This reaction introduces a bromine atom specifically at the 6-position of the isoindolinone ring due to the directing effects of the methoxy and amide functionalities.

Key features of the synthesis:

- Starting material: 5-methoxy-2,3-dihydro-isoindol-1-one

- Reagent: Bromine (Br2) or bromine-containing reagents (e.g., N-bromosuccinimide)

- Conditions: Controlled temperature and solvent to ensure regioselective bromination

- Outcome: Introduction of bromine at the 6-position adjacent to the methoxy substituent

Detailed Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 5-methoxy-2,3-dihydro-isoindol-1-one in an appropriate solvent (e.g., dichloromethane or acetic acid) | Room temperature or cooled to 0–5 °C | Solvent choice influences reaction rate and selectivity |

| 2 | Addition of bromine dropwise under stirring | Controlled temperature (0–5 °C) | Slow addition prevents over-bromination |

| 3 | Reaction monitoring by TLC or HPLC | 1–3 hours | Ensures completion and avoids side reactions |

| 4 | Quenching excess bromine with a reducing agent (e.g., sodium bisulfite) | After completion | Prevents further bromination or degradation |

| 5 | Work-up involving extraction, washing, and purification | Standard organic extraction and chromatographic purification | Yields pure this compound |

Reaction Mechanism Insights

- The methoxy group at the 5-position is an electron-donating substituent, activating the aromatic ring towards electrophilic substitution.

- The bromine electrophile preferentially attacks the 6-position ortho to the methoxy group due to resonance stabilization.

- The amide carbonyl of the isoindolinone ring further influences regioselectivity by electronic effects.

- Controlled reaction conditions prevent polybromination or bromination at undesired positions.

Spectroscopic and Analytical Confirmation

The synthesized compound is characterized by:

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms substitution pattern and presence of methoxy and bromine substituents |

| Infrared Spectroscopy (IR) | Identifies carbonyl (amide) and methoxy functional groups |

| Mass Spectrometry (MS) | Confirms molecular weight (242.07 g/mol) consistent with C9H8BrNO2 |

| Elemental Analysis | Validates bromine incorporation and purity |

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 5-Methoxy-2,3-dihydro-isoindol-1-one |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane, acetic acid, or similar |

| Temperature | 0–5 °C (controlled) |

| Reaction Time | 1–3 hours |

| Yield | Typically moderate to high (dependent on conditions) |

| Purification | Chromatography or recrystallization |

| Characterization | NMR, IR, MS |

Research Findings and Notes

- The bromination is highly regioselective due to the directing effects of the methoxy and amide groups.

- Reaction conditions such as temperature and bromine addition rate are critical to avoid over-bromination.

- The compound's unique substitution pattern makes it a valuable intermediate for further functionalization in medicinal chemistry.

- Current literature and chemical suppliers confirm this bromination method as the standard preparation route.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions, forming derivatives with varied functional groups.

-

Reaction with Amines :

Treatment with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields N-substituted isoindolinones. For example: -

Grignard Reagent Reactions :

Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl group of the isoindolinone, followed by elimination of Br to form alkylated products.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

These reactions are critical for introducing aromatic or heteroaromatic moieties into the isoindolinone scaffold .

Oxidation and Ring-Opening Reactions

The dihydro-isoindolinone structure undergoes oxidation, altering the ring system:

-

Oxidation with KMnO4_44 :

In acidic conditions (HSO), the dihydro ring opens to form a dicarboxylic acid derivative: -

Epoxidation :

Reaction with m-CPBA (meta-chloroperbenzoic acid) in DCM generates an epoxide intermediate, which can further react with nucleophiles.

Functionalization of the Methoxy Group

The methoxy group at the 5-position can be demethylated or modified:

-

Demethylation with BBr3_33 :

Treatment with boron tribromide (BBr) in DCM at −78°C converts the methoxy group to a hydroxyl group :This reaction is pivotal for generating phenolic derivatives with enhanced biological activity .

Comparison with Structural Analogs

The reactivity of 6-bromo-5-methoxy-isoindolinone differs from similar compounds due to electronic and steric effects:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 6-Bromo-isoindolinone (no methoxy) | Faster bromine substitution due to reduced electron density | Methoxy group in 5-position deactivates the ring |

| 5-Methoxy-isoindolinone (no bromine) | Limited cross-coupling utility; primary reactions involve methoxy group modification | Bromine enables Pd-catalyzed couplings |

Mechanistic Insights

-

Electrophilic Aromatic Substitution :

The methoxy group directs electrophiles to the para position, but bromine’s strong electron-withdrawing effect dominates, making the ring less reactive toward electrophiles. -

Nucleophilic Attack :

Bromine’s polarizable C–Br bond facilitates SAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as:

- Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions: These can modify the compound to create derivatives with different functional groups.

These properties make it useful in the synthesis of more complex molecules and materials.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacteria, suggesting its use in developing antibacterial agents.

- Anticancer Potential: Preliminary investigations indicate that it may inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, thereby offering avenues for cancer treatment.

Medicine

The compound is being explored for its therapeutic potential in treating diseases. Its interactions with specific molecular targets could lead to the development of new drugs aimed at various health conditions.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed superior antibacterial activity against Mycoplasma pneumoniae and Mycobacterium tuberculosis when compared to traditional antibiotics like levofloxacin. This positions it as a promising candidate for further development in antimicrobial therapies.

Case Study 2: Cancer Research

Research focusing on the inhibition of CDK7 revealed that compounds similar to this compound could disrupt cell proliferation in cancer cells. This suggests potential applications in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one and related isoindolinone derivatives are summarized below:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Position and Reactivity :

- Bromine at C6 (target compound) vs. C5 () or C7 () alters electronic distribution and steric effects. For example, 5-Bromo-7-fluoro-2,3-dihydro-isoindol-1-one () exhibits dual halogenation, enhancing electrophilicity for nucleophilic substitution reactions .

- Methoxy at C5 in the target compound improves solubility compared to alkyl/aryl substituents (e.g., 6-methyl in ) .

Biological Activity: Derivatives like (S)-5-Hydroxy-3-(2-{[(1-methyl-1H-indol-6-ylmethyl)-amino]-methyl}-1H-indol-3-yl)-2,3-dihydro-isoindol-1-one () demonstrate KRAS-targeting activity, highlighting the isoindolinone scaffold's versatility in oncology . The target compound’s methoxy group may mimic tyrosine or serine residues in kinase binding pockets, similar to 5-(4-Chloro-butoxy)-2,3-dihydro-isoindol-1-one’s alkoxy chain () .

Synthetic Utility: Brominated isoindolinones (e.g., 5-Bromo-2,3-dihydro-isoindol-1-one, ) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl/heteroaryl analogs . The methoxy group in the target compound can undergo demethylation or serve as a directing group for further functionalization.

Biologische Aktivität

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one (C9H8BrNO2) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a bromine atom and a methoxy group attached to the isoindole framework, contributing to its unique chemical properties. Its molecular weight is approximately 242.07 g/mol , and it exhibits a variety of reactivity profiles due to the presence of these functional groups.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity . Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. The compound appears to inhibit tumor growth through several mechanisms:

- Inhibition of Cyclin-dependent Kinase (CDK) : It acts as an inhibitor of CDK7, disrupting cell cycle progression in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels, leading to oxidative stress in cancer cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential . It interacts with neurotransmitter systems, which may help protect neurons from damage in conditions such as stroke or neurodegenerative diseases. Its neuroprotective effects are attributed to:

- Modulation of G-protein coupled receptors.

- Enhancement of antioxidant defenses within neural tissues.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It can bind to various enzymes, altering their activity and affecting downstream signaling pathways.

- Receptor Interaction : The compound's binding affinity to receptors involved in cell signaling plays a crucial role in its therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2,3-dihydro-isoindol-1-one | Lacks bromine atom | Different reactivity and biological activity |

| 6-Bromo-2,3-dihydro-isoindol-1-one | Lacks methoxy group | Altered chemical properties |

| 5-Bromo-2,3-dihydro-isoindol-1-one | Similar structure but different substitutions | Variation in reactivity and applications |

This comparison highlights how the presence of both the bromine and methoxy groups in this compound enhances its biological activity compared to related compounds .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating superior efficacy in inducing apoptosis in cancer cells.

Case Study 2: Neuroprotection

Research evaluating the neuroprotective effects revealed that treatment with this compound significantly improved outcomes in animal models of ischemic stroke. The study highlighted its ability to reduce infarct size and improve neurological function post-stroke, attributed to its antioxidant properties and modulation of neurotransmitter systems .

Q & A

Basic: What are the common synthetic routes for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one?

Answer:

The compound is typically synthesized via alkylation or coupling reactions. For example, brominated isoindolinones can be prepared by reacting brominated precursors with alkyl halides or carbonyl-containing reagents under basic conditions. Evidence from triazole-thione alkylation (using bromo-ethanone derivatives) suggests that similar strategies may apply, where bromine and methoxy groups are introduced via electrophilic substitution or nucleophilic displacement . Additionally, metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could be employed for functionalization, though specific protocols require optimization of catalysts (e.g., Pd or Cu) and ligands .

Basic: How is the compound characterized structurally and spectroscopically?

Answer:

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine and methoxy groups) via chemical shifts and coupling patterns. For example, the methoxy group typically resonates at ~3.8–4.0 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680–1700 cm) and methoxy (C-O, ~1250 cm) groups are critical .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar dihydro-isoindol-1-one derivatives .

Advanced: What strategies address contradictions in reported synthetic yields or purity?

Answer:

Discrepancies in yields (e.g., 70–90% in alkylation vs. 50–60% in cross-coupling) may arise from reaction conditions or purification methods. To resolve these:

- Optimize Reaction Parameters : Screen solvents (DMF vs. THF), bases (KCO vs. CsCO), and temperatures. For example, higher temperatures (~100°C) improve electrophilic substitution efficiency .

- Purification Techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (e.g., ethanol/water) to isolate high-purity product .

- Analytical Cross-Validation : Compare NMR and HPLC data across studies to identify impurities or byproducts .

Advanced: How do structural modifications (e.g., bromine/methoxy positioning) affect biological activity?

Answer:

The bromine atom at position 6 and methoxy group at position 5 influence electronic and steric properties:

- Bromine : Enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibition). Its position affects binding affinity; para-substitution may reduce steric hindrance compared to ortho .

- Methoxy Group : Electron-donating effects increase aromatic ring stability and modulate solubility. Position 5 optimizes hydrogen bonding with targets, as seen in indole-based inhibitors .

- Validation : Computational docking (e.g., AutoDock) paired with SAR studies on analogs (e.g., 6-hydroxy vs. 6-bromo derivatives) can quantify these effects .

Advanced: What catalytic systems enhance reactivity in cross-coupling reactions involving this compound?

Answer:

Transition-metal catalysts are critical:

- Palladium Systems : Pd(OAc) with SPhos or Xantphos ligands improves Buchwald-Hartwig amination for nitrogen functionalization .

- Zinc Complexes : Heterobimetallic Zn-Ln complexes (e.g., Zn-Nd) exhibit synergistic effects in photophysical applications, though their role in catalysis requires further study .

- Copper-Mediated Coupling : CuI/1,10-phenanthroline facilitates Ullmann-type couplings for aryl ether formation, relevant to methoxy group introduction .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Sensitive to light and moisture due to the carbonyl group and bromine substituent. Degradation products (e.g., dehalogenated analogs) can form under prolonged UV exposure .

- Storage : Store in amber vials at –20°C under inert gas (N or Ar). Use desiccants (silica gel) to prevent hydrolysis .

Advanced: How can computational methods predict the compound’s reactivity or interactions?

Answer:

- DFT Calculations : Model transition states for bromine displacement reactions (e.g., SNAr) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate binding modes with proteins (e.g., kinases) using force fields like AMBER or CHARMM .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and metabolic pathways, guiding lead optimization .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Hazard Data : Brominated compounds may release toxic HBr fumes under heat. Refer to GHS guidelines (e.g., GHS07/GHS08) for handling .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact—irritation risks are noted in structurally similar brominated indoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.